Boromycin
Overview
Description
Boromycin is a bacteriocidal polyether-macrolide antibiotic initially isolated from the bacterium Streptomyces antibioticus. It is notable for being the first natural product found to contain the element boron. This compound exhibits potent activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria. It kills bacteria by negatively affecting the cytoplasmic membrane, resulting in the loss of potassium ions from the cell .
Mechanism of Action
Boromycin, also known as Ivomycin, is a bactericidal polyether-macrolide antibiotic . It was initially isolated from the Streptomyces antibioticus and is notable for being the first natural product found to contain the element boron .
Target of Action
This compound primarily targets the cytoplasmic membrane within the cell . It is effective against most Gram-positive bacteria , but is ineffective against Gram-negative bacteria . It is also a potent inhibitor of mycobacterial growth .
Mode of Action
This compound kills bacteria by negatively affecting the cytoplasmic membrane, resulting in the loss of potassium ions from the cell . It functions as an ionophore to abolish the potassium ion gradient across the bacterial membrane .
Biochemical Pathways
This compound is a specific inhibitor of the futalosine pathway . The futalosine pathway is a non-canonical pathway of menaquinone biosynthesis operating in certain bacteria . This compound’s inhibition of this pathway disrupts the normal functioning of these bacteria .
Pharmacokinetics
It is known that this compound is a complex of boric acid with a tetradentate organic complexing agent .
Result of Action
This compound has potent activity against certain viruses, Gram-positive bacteria, and protozoan parasites . It rapidly kills asexual stages of both Plasmodium species at low concentrations . It also has activity against P. falciparum stage V gametocytes .
Biochemical Analysis
Biochemical Properties
Boromycin acts as an ionophore for potassium ions . It interacts with the cytoplasmic membrane of bacteria, leading to the loss of potassium ions from the cell .
Cellular Effects
This compound is effective against most Gram-positive bacteria but is ineffective against Gram-negative bacteria . The outer membrane of Gram-negative bacteria appears to block access of this compound to the cytoplasmic membrane .
Molecular Mechanism
The mechanism of action of this compound involves its role as a potassium ionophore . It affects the membrane potential, reduces the intracellular ATP level, and causes leakage of cytoplasmic protein .
Temporal Effects in Laboratory Settings
This compound shows strong bactericidal activity against growing and non-growing drug-tolerant persister bacilli
Preparation Methods
Boromycin is produced by the bacterium Streptomyces antibioticus. The compound is isolated from the fermentation broth of this bacterium. The isolation process involves several steps, including extraction, purification, and crystallization. The synthetic routes for this compound are complex due to its intricate structure, which includes multiple hydroxyl groups, a macrolide ring, and a boron atom.
Chemical Reactions Analysis
Boromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions within the this compound molecule, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Boromycin has several scientific research applications:
Chemistry: this compound serves as a model compound for studying boron-containing natural products and their synthesis.
Biology: It is used to study the mechanisms of bacterial resistance and the role of boron in biological systems.
Medicine: this compound has shown potential as an antibiotic for treating Gram-positive bacterial infections, coccidiosis, and certain protozoal infections. .
Comparison with Similar Compounds
Boromycin is unique due to its boron content and its mode of action as an ionophore. Similar compounds include:
Aplasmomycin: Another boron-containing macrodiolide with similar antibacterial properties.
Oleandomycin: A macrolide antibiotic with a similar structure but lacking boron.
Josamycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
This compound’s uniqueness lies in its boron content and its specific activity against certain bacteria and viruses, which sets it apart from other macrolide antibiotics .
Properties
IUPAC Name |
[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11+/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37?,38?,44+,45+,46?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBFYEMEQCZLJL-XURNZCJASA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]123OC4C(=O)OC(CC=CCCC(C(C5CCC(C(O1)(O5)C(O2)C(=O)OC6CC(CCCC(C(C7CCC(C4(O3)O7)C)(C)C)O)OC6C)C)(C)C)O)C(C)OC(=O)C(C(C)C)[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]123OC4C(=O)O[C@@H](C/C=C/CC[C@@H](C([C@@H]5CC[C@H]([C@@](O1)(O5)C(O2)C(=O)O[C@H]6C[C@@H](CCC[C@H](C([C@@H]7CC[C@H]([C@@]4(O3)O7)C)(C)C)O)O[C@@H]6C)C)(C)C)O)[C@@H](C)OC(=O)[C@@H](C(C)C)[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74BNO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896996 | |
Record name | Boromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34524-20-4 | |
Record name | Boromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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